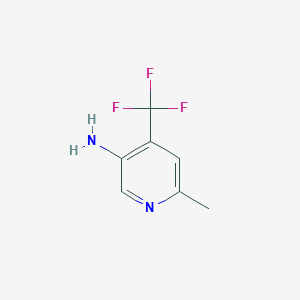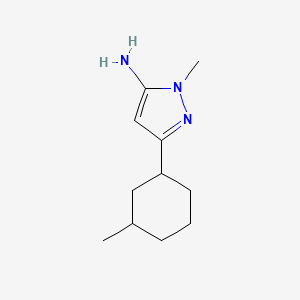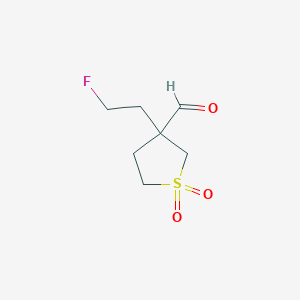
3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organofluorine compound characterized by the presence of a fluoroethyl group and a thiolane ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a thiolane derivative, is reacted with a fluoroethylating agent under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that ensures high yield and purity. The process typically includes the preparation of intermediates followed by their sequential transformation into the final product. Automation and optimization of reaction conditions are crucial to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid.
Reduction: Formation of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-methanol.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The thiolane ring and carbaldehyde group may also contribute to the compound’s reactivity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoroethyl)piperidine: Another organofluorine compound with a similar fluoroethyl group but a different ring structure.
1,2,4-Triazole-containing compounds: These compounds also contain nitrogen heterocycles and are used in various pharmaceutical applications.
Uniqueness
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a fluoroethyl group, a thiolane ring, and a carbaldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11FO3S |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2-fluoroethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H11FO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2 |
InChI Key |
OYNZHJHPHWLXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


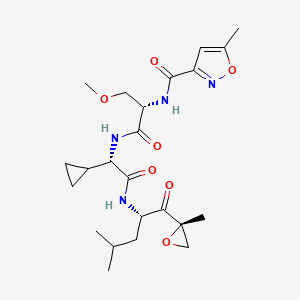
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
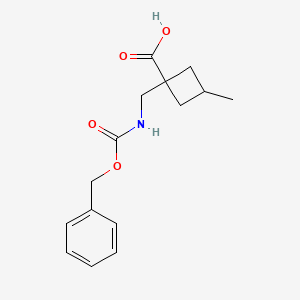
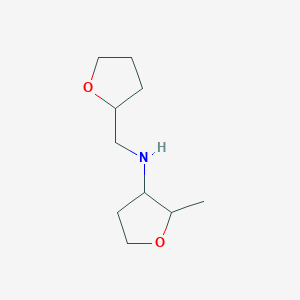
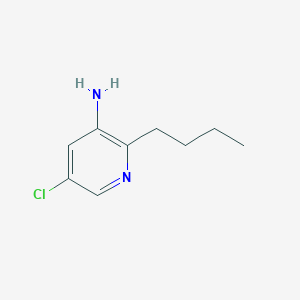
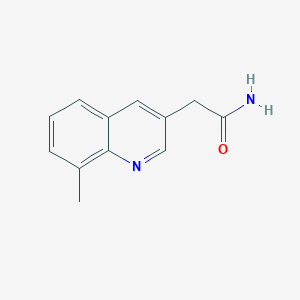
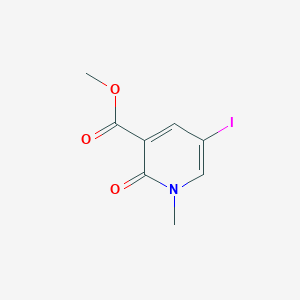

![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
![Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate](/img/structure/B13334136.png)
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
